molecular formula C12H14O4 B1622403 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 69114-02-9

1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B1622403
CAS No.: 69114-02-9
M. Wt: 222.24 g/mol
InChI Key: SEIIAIINWYFXFL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is ethanone (a ketone with two carbons), substituted at the first carbon by a phenyl group. The phenyl ring is further modified at the 3-position by a methoxy group (-OCH₃) and at the 4-position by an oxiran-2-ylmethoxy group (-OCH₂C₂H₃O). The term oxiran refers to the epoxide ring (a three-membered cyclic ether), with the methoxy substituent attached to the second carbon of the oxirane.

Key naming considerations :

  • Priority is given to the ketone functional group (ethanone).
  • Substituents are numbered to minimize locants, with the methoxy group at position 3 and the epoxide-containing group at position 4.

Molecular Formula and Weight Validation

The molecular formula C₁₂H₁₄O₄ is validated through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 14 1.008 14.11
O 4 16.00 64.00
Total 222.23

This matches experimental data (222.24 g/mol), confirming the formula’s accuracy.

Stereochemical Configuration and Conformational Analysis

The compound exhibits stereochemical complexity due to the oxiran-2-ylmethoxy group. The epoxide ring (oxirane) adopts a strained triangular geometry, with the (2S) configuration specifying the spatial arrangement of the oxygen and adjacent carbons. This configuration influences reactivity, as the epoxide’s ring strain (≈27 kcal/mol) makes it susceptible to nucleophilic attack at the less substituted carbon.

Conformational preferences :

  • The methoxy group at position 3 donates electrons via resonance, slightly deactivating the phenyl ring.
  • The oxiran-2-ylmethoxy group adopts a conformation where the epoxide oxygen aligns anti-periplanar to the phenyl ring, minimizing steric clashes with the methoxy substituent.

Comparative Structural Relationships to Acetophenone Derivatives

This compound belongs to the acetophenone derivative family, characterized by a phenyl group bonded to a ketone. Key structural comparisons include:

Feature Acetophenone This compound
Core structure C₆H₅C(O)CH₃ C₆H₃(OCH₃)(OCH₂C₂H₃O)C(O)CH₃
Substituents None Methoxy and epoxide-containing groups
Reactivity Limited to ketone reactions Enhanced reactivity due to epoxide ring
Synthetic applications Fragrances, resins Intermediate for pharmaceuticals

The addition of the epoxide moiety distinguishes this compound from simpler acetophenones, enabling participation in ring-opening reactions to form diols, ethers, or amines. For example, analogous acetophenone derivatives without epoxide groups (e.g., p-methoxyacetophenone) lack this versatility.

Tables and Structural Data :

Table 1: Key Identifiers of this compound

Property Value Source
CAS Number 69114-02-9
SMILES CC(=O)C1=CC(=C(C=C1)OCC2CO2)OC
InChI InChI=1S/C12H14O4/c1-8(13)...
Boiling Point 356.3°C at 760 mmHg

Figure 1: Structural Comparison with Acetophenone

Acetophenone: C₆H₅-C(O)-CH₃  
this compound:  
       OCH₃  
         │  
C₆H₃-O-CH₂-C₂H₃O-C(O)-CH₃  

Properties

IUPAC Name

1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-3-4-11(12(5-9)14-2)16-7-10-6-15-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIIAIINWYFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392349
Record name 1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69114-02-9
Record name 1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone typically involves the following steps:

Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry :
    • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its oxirane functionality allows for further derivatization, facilitating the creation of diverse chemical entities.
    • Reagent in Reactions : It is utilized as a reagent in various organic reactions, including those involving nucleophilic attacks on the oxirane ring.
  • Biological Studies :
    • Antimicrobial Properties : Research indicates that 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
    • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against cancer cells.
  • Medicinal Chemistry :
    • Therapeutic Applications : Ongoing research is exploring its potential therapeutic applications, particularly in drug development aimed at targeting specific diseases. The unique structure may allow for interactions with biological targets that are not achievable with simpler compounds.
  • Industrial Applications :
    • Production of Specialty Chemicals : The compound is used in the production of specialty chemicals and materials such as polymers and resins. Its unique functional groups contribute to the properties of these materials, enhancing their performance in various applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • A study focusing on the synthesis and bioactivity assessment demonstrated that derivatives of this compound could induce DNA fragmentation in cancer cells, suggesting potential for therapeutic use .
  • Another investigation evaluated its interaction with different biological pathways, indicating possible mechanisms through which it exerts its antimicrobial and anticancer effects .

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Benzyloxy-Substituted Analogs

1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone (CAS: 274925-96-1) replaces the oxiranylmethoxy group with a benzyloxy group, increasing molecular weight to 332.399 g/mol . This substitution:

  • Enhances lipophilicity, improving membrane permeability.
  • Achieves higher synthetic yields (96% vs. 50–78% for the target compound’s derivatives) .

Hydroxy-Substituted Derivatives

1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS: 552-41-0) is a structural isomer with a hydroxy group at the 2-position. Its simpler structure (C₉H₁₀O₃, 166.17 g/mol) results in:

  • Use in antioxidant assays, though activity is weaker compared to thiazole derivatives of ethanone .

Fungicidal and Anti-inflammatory Derivatives

  • 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa) exhibits potent antifungal activity against Fusarium oxysporum (ED₅₀: 8 μg/mL), comparable to commercial fungicides .
  • Thiazole derivatives synthesized from 1-(3-methoxyphenyl)ethanone show anti-inflammatory activity (e.g., 58% inhibition in carrageenan-induced edema models) and radical scavenging (IC₅₀: 12–25 μM for DPPH) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C) Biological Activity
Target Compound C₁₂H₁₄O₄ 222.24 Oxiranylmethoxy, Methoxy N/A N/A Precursor
1-[2-(4-Ethoxy-3-methoxyphenyl)cyclopropyl]ethanone (3b) C₁₄H₁₆O₃ 232.28 Cyclopropane, Ethoxy 69 65–66 Antimicrobial
Androsin C₁₅H₂₀O₈ 328.32 β-D-Glucopyranosyloxy N/A Crystalline Anti-inflammatory
1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone C₂₂H₂₀O₃ 332.40 Benzyloxy 96 N/A N/A
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 Hydroxy, Methoxy N/A N/A Antioxidant

Biological Activity

1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and an epoxide moiety, which are believed to contribute to its biological properties. The chemical structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_{4}

This structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Anticancer Activity : It may induce cytotoxic effects in cancer cells by promoting apoptosis and inhibiting cell proliferation. Research indicates that it affects the expression levels of key regulatory proteins involved in the cell cycle and apoptosis.

Biological Activity Overview

Activity Type Reported Effects Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cellsRegulation of CDK4, Bcl-2, P53, Bax expression

Research Findings

Recent studies have provided insights into the biological activities of this compound. Notable findings include:

  • Antimicrobial Studies : Research indicates that this compound has shown significant activity against various bacterial strains. In vitro assays demonstrated a substantial reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results revealed that it induced significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, suggesting its potential as a therapeutic agent .
  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to key targets involved in cancer progression, such as topoisomerase II and various kinases. This binding affinity correlates with its observed cytotoxic effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a study assessing its effects on MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, accompanied by increased markers of apoptosis such as cleaved caspase-3 .
  • Case Study 2 : A separate investigation into its antimicrobial properties showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections .

Q & A

Basic: What are the recommended synthetic routes for 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone?

A Friedel-Crafts acylation is a viable approach, analogous to methods used for structurally similar ethanone derivatives. For example, 3-fluoro-4-propoxybenzaldehyde can react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group . Alternatively, cyclopropane derivatives can be synthesized via base-mediated cyclization of α,β-unsaturated ketones, as demonstrated in the preparation of cyclopropyl ethanones (69–70% yields) using anhydrous ethanol and piperidine as catalysts . Key considerations include:

  • Reagent selection : Optimize acylating agents (e.g., acetyl chloride vs. acetic anhydride) for regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance Lewis acid activity.
  • Work-up : Neutralize excess AlCl₃ with aqueous HCl to prevent side reactions.

Advanced: How can structural contradictions in X-ray crystallography data be resolved for this compound?

The monoclinic crystal structure (space group P2₁/c) reported for this compound shows unit cell parameters a = 12.152 Å, b = 8.987 Å, c = 10.179 Å, β = 103.86°, and Z = 4 . Discrepancies in displacement ellipsoids or bond angles may arise from:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion artifacts.
  • Refinement : Apply the SHELXL software with full-matrix least-squares refinement, weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.1P)²]), and anisotropic displacement parameters for non-H atoms .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds).

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and oxirane protons (δ ~3.1–4.3 ppm as multiplet) .
  • IR : Confirm carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and epoxide (C–O–C asymmetric stretch at ~1250 cm⁻¹) groups .
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 204.22 for [M+H]⁺) and fragmentation patterns .

Advanced: How to address batch-to-batch variability in impurity profiles during synthesis?

EFSA’s analysis of 1-(2-hydroxy-4-methoxyphenyl)ethanone impurities highlights batch-dependent variability (e.g., 0.1% vs. 1.94% in different batches) . Mitigation strategies include:

  • Process control : Monitor reaction kinetics (e.g., HPLC) to terminate acylation before side products form.
  • Purification : Implement fractional crystallization or column chromatography with gradients (e.g., hexane/ethyl acetate).
  • Validation : Use triple-batch testing (minimum) with GC-MS or LC-HRMS to quantify impurities (e.g., residual aldehydes or unreacted intermediates) .

Basic: What safety protocols are essential for handling this compound?

While direct safety data for this compound are limited, analogous ethanone derivatives (e.g., 3-hydroxy-4-methoxyacetophenone) require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., AlCl₃ fumes) .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent epoxide ring-opening .

Advanced: How can computational modeling predict reactivity of the epoxide moiety?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess epoxide ring strain and nucleophilic attack susceptibility.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the oxirane oxygen .
  • Reactivity indices : Calculate Fukui functions (e.g., f⁻ for nucleophilic sites) to predict regioselectivity in ring-opening reactions .

Basic: What are the key applications of this compound in pharmaceutical research?

  • Drug intermediates : Serve as a precursor for β-blockers or anticonvulsants via epoxide ring-opening with amines or thiols .
  • Biological probes : Functionalize with fluorescent tags (e.g., dansyl chloride) to study enzyme-substrate interactions .

Advanced: How to analyze crystallographic twinning in this compound?

Twinning, common in monoclinic systems, can be resolved using:

  • SHELXD : Perform dual-space recycling for structure solution, followed by TWINABS for scaling twinned data .
  • HKLF 5 format : Refine twin laws (e.g., twofold rotation about [100]) with BASF parameters in SHELXL .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 2
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1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone

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